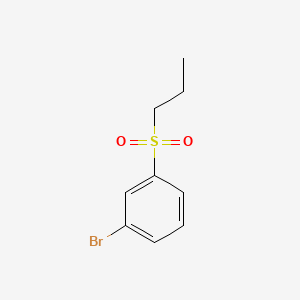

1-Bromo-3-(propylsulfonyl)benzene

Description

Overview of Organosulfur Compounds in Advanced Chemical Research

Organosulfur compounds, which feature carbon-sulfur bonds, are a cornerstone of modern chemical research, finding applications across a multitude of scientific disciplines. Their significance stems from the unique properties imparted by the sulfur atom, which can exist in various oxidation states, leading to a diverse range of functional groups such as thiols, sulfides, sulfoxides, and sulfones. solubilityofthings.comaablocks.com This versatility makes them integral components in the design of pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai

In the realm of medicine, numerous life-saving drugs contain sulfur, including antibiotics like penicillin and sulfa drugs. chemicalbook.com The sulfone group, in particular, is a key structural motif in a variety of therapeutic agents due to its chemical stability and ability to engage in strong hydrogen bonding interactions. Beyond pharmaceuticals, organosulfur compounds are vital in materials science, contributing to the development of specialized polymers and electrically conducting materials. chemicalbook.com Furthermore, they serve as indispensable reagents and intermediates in organic synthesis, enabling a wide array of chemical transformations. guidechem.commdpi.com The study of organosulfur compounds continues to be a vibrant area of research, with ongoing efforts to develop new synthetic methods and explore their potential in catalysis and molecular electronics. aablocks.comsmolecule.com

Contextualization of Aryl Bromides in Synthetic Organic Chemistry

Aryl bromides are a class of organic compounds characterized by a bromine atom directly attached to an aromatic ring. They are of paramount importance in synthetic organic chemistry, primarily serving as versatile building blocks for the construction of more complex molecular architectures. ontosight.ai The utility of aryl bromides lies in the reactivity of the carbon-bromine bond, which can be readily cleaved and functionalized through a variety of cross-coupling reactions.

Prominent among these are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, which have revolutionized the way chemists form carbon-carbon and carbon-heteroatom bonds. These palladium-catalyzed transformations allow for the precise and efficient connection of aryl bromides with a wide range of coupling partners, including boronic acids, alkenes, alkynes, and amines. The bromine atom in an aryl bromide acts as a good leaving group, facilitating these powerful bond-forming reactions. ontosight.ai This reactivity has made aryl bromides indispensable starting materials in the synthesis of pharmaceuticals, natural products, and functional materials. The ongoing development of new catalytic systems continues to expand the scope and applicability of aryl bromides in cutting-edge chemical synthesis.

Rationale for Investigating 1-Bromo-3-(propylsulfonyl)benzene in Academic Research

The academic and industrial interest in this compound stems from its identity as a bifunctional molecule, possessing both a reactive aryl bromide handle and a synthetically versatile propylsulfonyl group. This unique combination makes it a valuable intermediate for the synthesis of more complex, high-value molecules, particularly in the field of medicinal chemistry. ontosight.aismolecule.com

The presence of the bromine atom on the aromatic ring allows for its participation in a wide array of cross-coupling reactions, enabling the introduction of diverse substituents at this position. Simultaneously, the propylsulfonyl group, a member of the electron-withdrawing sulfone family, can influence the electronic properties of the aromatic ring and provide a site for further chemical modification. This dual functionality allows for a modular and convergent approach to the synthesis of complex target structures.

Research has shown that related aryl sulfone structures are key components in the development of new therapeutic agents. The synthesis of this compound has been documented in the context of medicinal chemistry research, highlighting its role as a building block for creating libraries of compounds for biological screening. chemicalbook.com The investigation of this compound is therefore driven by the need for readily available, versatile intermediates that can accelerate the discovery and development of new chemical entities with potential applications in medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-propylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-2-6-13(11,12)9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWLMTKGJQIASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717790 | |

| Record name | 1-Bromo-3-(propane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153435-83-7 | |

| Record name | 1-Bromo-3-(propylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153435-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(propane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 3 Propylsulfonyl Benzene

Retrosynthetic Analysis of 1-Bromo-3-(propylsulfonyl)benzene

A retrosynthetic analysis of this compound suggests two primary disconnection approaches. The first involves disconnecting the carbon-sulfur bond of the sulfone group, leading to a brominated aromatic ring and a propylsulfonyl synthon. This points towards an electrophilic aromatic substitution pathway, specifically a Friedel-Crafts sulfonylation of bromobenzene (B47551).

The second major disconnection strategy involves the oxidation of a precursor thioether. This pathway considers the sulfone as an oxidized form of a sulfide (B99878). Therefore, the target molecule can be traced back to 1-bromo-3-(propylthio)benzene. This intermediate, in turn, can be disconnected at the sulfur-propyl bond, leading to 3-bromothiophenol (B44568) and a propyl halide, or at the carbon-sulfur bond, leading back to a brominated aryl halide and propanethiol.

Precursor Synthesis Routes

The successful synthesis of this compound is contingent on the efficient preparation of key precursors. These include appropriately substituted bromobenzene derivatives and reactive propyl sulfonylating agents.

Synthesis of Bromobenzene Derivatives as Intermediates

The primary brominated precursor for these syntheses is bromobenzene itself, which is commercially available or can be synthesized via the electrophilic bromination of benzene (B151609) using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

For the oxidative pathway, the key intermediate is 1-bromo-3-(propylthio)benzene. This thioether can be synthesized from 3-bromothiophenol. 3-Bromothiophenol is a commercially available reagent chemicalbook.comcymitquimica.comsigmaaldrich.com. The synthesis of 1-bromo-3-(propylthio)benzene can be achieved through the nucleophilic substitution reaction of 3-bromothiophenol with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, typically in the presence of a base to deprotonate the thiol.

| Precursor | Starting Material(s) | Reagent(s) |

| Bromobenzene | Benzene | Br₂, FeBr₃ |

| 1-Bromo-3-(propylthio)benzene | 3-Bromothiophenol, 1-Halopropane | Base (e.g., K₂CO₃, NaH) |

Preparation of Propyl Sulfonylating Agents

For direct sulfonylation approaches, a suitable propyl sulfonylating agent is required. The most common of these is propane-1-sulfonyl chloride. This reagent can be prepared through several methods. One common laboratory-scale synthesis involves the oxidative chlorination of propanethiol or dipropyl disulfide. Another route involves the reaction of sodium propanesulfonate with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). More recent methods describe the synthesis of sulfonyl chlorides from sulfonic acids using reagents like 2,4,6-trichloro- chemicalbook.comnih.govresearchgate.net-triazine (TCT) and triethylamine (B128534) chemicalbook.comchemicalbook.com.

| Propyl Sulfonylating Agent | Starting Material(s) | Reagent(s) |

| Propane-1-sulfonyl chloride | Propanethiol or Dipropyl disulfide | Chlorine, Water |

| Propane-1-sulfonyl chloride | Sodium propanesulfonate | PCl₅ or SOCl₂ |

| Propane-1-sulfonyl chloride | Propane-1-sulfonic acid | TCT, NEt₃ |

Direct and Indirect Synthetic Pathways to this compound

With the necessary precursors in hand, the assembly of the target molecule can proceed through either direct sulfonylation of the aromatic ring or by functional group transformation of a thioether intermediate.

Electrophilic Aromatic Substitution Approaches for Sulfonylation

The direct introduction of the propylsulfonyl group onto the bromobenzene ring can be accomplished via a Friedel-Crafts sulfonylation reaction rsc.org. This reaction typically employs propane-1-sulfonyl chloride as the sulfonylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The bromine atom on the benzene ring is a deactivating but ortho-, para-directing group. Therefore, the reaction is expected to yield a mixture of 1-bromo-2-(propylsulfonyl)benzene and 1-bromo-4-(propylsulfonyl)benzene (B1287640) as the major products, with the desired meta-isomer, this compound, being a minor component. Achieving meta-selectivity in Friedel-Crafts reactions on monosubstituted benzenes with ortho-, para-directing groups is a significant challenge, often requiring more complex, multi-step synthetic strategies to install the substituents in the desired orientation.

Another approach involves the coupling of an aryl halide with a sulfinate salt. For instance, bromobenzene could potentially be coupled with sodium propanesulfinate in the presence of a copper(I) iodide (CuI) catalyst and a ligand such as L-proline to yield the desired sulfone nih.gov. This method offers an alternative to the classical Friedel-Crafts reaction.

Oxidative Pathways from Thioethers to Sulfones

A more regioselective and commonly employed method for the synthesis of aryl sulfones is the oxidation of the corresponding aryl thioether. In this case, 1-bromo-3-(propylthio)benzene serves as the direct precursor to the final product. The oxidation of the sulfide to the sulfone can be achieved using a variety of oxidizing agents.

Commonly used oxidants for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) organic-chemistry.org. The reaction with m-CPBA is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at or below room temperature rochester.edursc.orgmasterorganicchemistry.com. The use of two or more equivalents of the oxidizing agent ensures the complete conversion of the thioether to the sulfone, avoiding the formation of the intermediate sulfoxide. Hydrogen peroxide is a greener and less expensive oxidant, and the reaction is often performed in acetic acid.

| Product | Precursor | Oxidizing Agent | Typical Conditions |

| This compound | 1-Bromo-3-(propylthio)benzene | m-CPBA | Dichloromethane, 0 °C to room temperature |

| This compound | 1-Bromo-3-(propylthio)benzene | Hydrogen Peroxide | Acetic acid, elevated temperature |

This oxidative pathway is generally preferred due to the high yields and the unambiguous regiochemical outcome, as the substitution pattern is established during the synthesis of the precursor thioether.

Halogenation Strategies for Aryl Sulfones

Direct halogenation of an existing aryl propyl sulfone is a primary strategy for the synthesis of this compound. This electrophilic aromatic substitution reaction typically involves the treatment of 3-(propylsulfonyl)benzene with a brominating agent. The sulfonyl group is a meta-directing deactivator, which facilitates the introduction of the bromine atom at the desired position.

Common brominating agents for such transformations include elemental bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The reaction conditions, such as solvent and temperature, are crucial for optimizing the yield and minimizing the formation of polybrominated byproducts. For instance, the bromination of dl-bis-α-methylbenzyl sulfone has been achieved using N-bromosuccinimide (NBS), a milder brominating agent, which can be advantageous in the presence of sensitive functional groups nih.gov.

Table 1: Comparison of Brominating Agents for Aryl Sulfones

| Brominating Agent | Catalyst/Conditions | Advantages | Disadvantages |

| Bromine (Br₂) | FeBr₃, AlCl₃ | High reactivity, cost-effective | Can lead to over-bromination, corrosive |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), light | Milder conditions, selective | Higher cost, potential for side reactions |

| Silver sulfate/Bromine | Concentrated H₂SO₄ | Effective for deactivated rings | Stoichiometric use of silver salt |

This table provides a general comparison of common brominating agents and their typical applications in the synthesis of aryl bromides.

Transition-Metal Catalyzed Coupling Reactions in Sulfone Synthesis

Transition-metal catalysis offers a versatile and efficient approach to the synthesis of aryl sulfones, including this compound. These methods often involve the formation of the C-S bond as a key step.

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for constructing the aryl-sulfur bond. nih.govsemanticscholar.orgorganic-chemistry.org A common strategy involves the reaction of an aryl halide with a sulfur-containing coupling partner. For the synthesis of this compound, this could entail the coupling of 1,3-dibromobenzene (B47543) with a propylsulfinate salt or the coupling of 3-bromobenzenesulfonyl chloride with a propyl Grignard or organozinc reagent.

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions. For example, palladium catalysts with phosphine (B1218219) ligands are often employed for C-S bond formation. nih.gov The development of these catalytic systems has significantly improved the efficiency and functional group tolerance of aryl sulfone synthesis. nih.govsemanticscholar.org

Table 2: Examples of Transition-Metal Catalyzed C-S Bond Formation

| Catalyst System | Aryl Source | Sulfur Source | Key Features |

| Pd(OAc)₂ / Xantphos | Aryl Halide | Thiol | Good functional group tolerance |

| CuI / DMEDA | Aryl Halide | Thiol | Cost-effective copper catalyst |

| NiCl₂(dppp) | Aryl Halide | Thiol | Effective for less reactive aryl chlorides |

This table illustrates representative catalyst systems used in the formation of C-S bonds for the synthesis of aryl sulfides, which are precursors to aryl sulfones.

Visible-light photoredox catalysis has emerged as a mild and sustainable method for organic synthesis, including the formation of sulfones. nih.govrsc.orgrsc.org This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates.

In the context of aryl sulfone synthesis, photoredox catalysis can be employed to couple aryl diazonium salts or aryl halides with sulfinate salts. rsc.orgrsc.orgresearchgate.net For instance, an aryl radical can be generated from an aryl halide via a photoredox cycle, which then reacts with a sulfinate to form the desired aryl sulfone. chemrxiv.org These reactions often proceed under mild, room-temperature conditions and can tolerate a wide range of functional groups. nih.gov

Table 3: Common Photocatalysts in Sulfone Synthesis

| Photocatalyst | Excitation Wavelength (nm) | Key Features |

| Ru(bpy)₃Cl₂ | ~452 | Widely used, well-understood reactivity |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | ~380 | Highly oxidizing excited state |

| Eosin Y | ~518 | Organic dye, metal-free alternative |

This table lists common photocatalysts used in photoredox catalysis for various organic transformations, including sulfone synthesis.

Electrochemical Synthesis Techniques for Aryl Sulfones

Electrochemical methods provide an environmentally friendly alternative for the synthesis of aryl sulfones, avoiding the need for stoichiometric chemical oxidants or reductants. organic-chemistry.orgacs.orgacs.org These techniques utilize an electric current to drive the desired chemical transformation.

The electrochemical synthesis of aryl sulfones can be achieved through the anodic oxidation of a mixture of an arene and a sulfinate salt. organic-chemistry.org For the synthesis of this compound, this could involve the electrolysis of a solution containing 1,3-dibromobenzene and sodium propanesulfinate. The reaction conditions, such as the electrode material, solvent, and supporting electrolyte, are crucial parameters that need to be optimized to achieve high yields and selectivity. organic-chemistry.org Recent advancements have demonstrated the synthesis of various sulfones from sodium sulfinates and olefins using direct current in an undivided cell. organic-chemistry.orgacs.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical aspect of any synthetic procedure to maximize product yield and purity while minimizing reaction time and waste. For the synthesis of this compound, key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and catalyst.

Systematic studies are often conducted to determine the optimal set of conditions. For example, in a transition-metal catalyzed coupling reaction, a screening of different ligands, bases, and solvents would be performed to identify the combination that gives the highest yield of the desired product. The concentration of reactants can also play a significant role. It has been observed in some reactions that simply changing the solvent or the base can have a dramatic effect on the reaction outcome and yield.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact. rsc.org For the synthesis of this compound, several green chemistry strategies can be considered:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water or ionic liquids as reaction media. rsc.org

Energy Efficiency: Employing methods that can be conducted at ambient temperature and pressure, such as photoredox catalysis or some electrochemical methods, to reduce energy consumption. nih.govrsc.org

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. nih.gov

For instance, developing a catalytic, one-pot synthesis of this compound from readily available starting materials would be a significant step towards a more sustainable process. The use of recyclable catalysts, such as heterogeneous photocatalysts, further enhances the green credentials of a synthetic route. rsc.org

Table 4: Green Chemistry Metrics

| Metric | Description | Goal |

| Atom Economy | (MW of product / MW of all reactants) x 100% | Maximize |

| E-Factor | (Total waste in kg / kg of product) | Minimize |

| Process Mass Intensity (PMI) | (Total mass in a process / Mass of product) | Minimize |

This table outlines some key metrics used to evaluate the "greenness" of a chemical process.

Chemical Transformations and Reactivity of 1 Bromo 3 Propylsulfonyl Benzene

Reactivity of the Aromatic Ring

The aromatic ring of 1-bromo-3-(propylsulfonyl)benzene is the primary site for several important chemical transformations, including electrophilic and nucleophilic substitution reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene (B151609) and its derivatives. pressbooks.pub In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. pressbooks.pubuomustansiriyah.edu.iq The rate and regioselectivity of EAS are strongly influenced by the substituents already present on the ring. msu.edu

Both the bromine atom and the propylsulfonyl group are electron-withdrawing groups. The sulfonyl group, in particular, is a powerful deactivating group due to its strong inductive and resonance effects, which pull electron density away from the aromatic ring. wikipedia.org This deactivation makes the benzene ring of this compound less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. msu.edumakingmolecules.com

The directing effects of these substituents determine the position of substitution for an incoming electrophile. Both the bromo and propylsulfonyl groups are meta-directors. Therefore, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile will preferentially add to the positions meta to both existing groups, which are positions 4 and 6.

Common Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Electrophile | Product Type |

| Halogenation | Cl₂, FeCl₃ or Br₂, FeBr₃ | Cl⁺ or Br⁺ | Halogenated benzene derivative |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitrobenzene derivative |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Benzenesulfonic acid derivative |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Alkylbenzene derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Aryl ketone derivative |

This table summarizes common electrophilic aromatic substitution reactions and their respective reagents and electrophiles. msu.edu

It is important to note that Friedel-Crafts reactions often fail with strongly deactivated rings like this compound. uomustansiriyah.edu.iq

While the electron-rich aromatic ring typically undergoes electrophilic substitution, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly when strong electron-withdrawing groups are present on the ring. masterorganicchemistry.compearson.com In the case of this compound, the potent electron-withdrawing sulfonyl group activates the ring towards nucleophilic attack. msu.edu

The reaction proceeds through a two-step addition-elimination mechanism. msu.edu A nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing sulfonyl group. In the subsequent step, the bromide ion is eliminated, restoring the aromaticity of the ring and resulting in the substitution product. msu.edu The presence of the sulfonyl group ortho or para to the leaving group greatly enhances the reaction rate. msu.edu In this compound, the sulfonyl group is meta to the bromine, which provides less activation compared to an ortho or para relationship. However, the combined electron-withdrawing power of the bromo and sulfonyl groups can still facilitate nucleophilic aromatic substitution with strong nucleophiles.

Reactivity of the Sulfonyl Group

The sulfonyl group is not merely a directing group; it also participates in a variety of chemical transformations.

Desulfonylation reactions involve the cleavage of the carbon-sulfur bond, leading to the removal of the sulfonyl group. wikipedia.org These reactions are often reductive in nature. wikipedia.org Recent advancements have established organosulfones as viable electrophiles in cross-coupling reactions through the activation of the C(sp²)–SO₂ bond. mdpi.comresearchgate.net This has been achieved using transition metal catalysis, particularly with nickel and palladium. nih.govacs.orgnih.gov

For aryl sulfones, the cleavage of the inert C(Ar)–SO₂ bond presents a significant challenge. acs.org However, nickel-catalyzed desulfonylative cross-coupling reactions of aryl sulfones with aryl bromides have been developed, providing a method for forming biaryl compounds. acs.org The mechanism often involves the oxidative addition of the aryl sulfone to a low-valent metal center. mdpi.com The reactivity of the sulfone can be enhanced by the presence of electron-withdrawing groups on the aryl ring. nih.gov

Photoredox catalysis has also emerged as a powerful tool for desulfonylation under mild conditions. thieme-connect.comresearchgate.net Visible-light-mediated photoexcitation can induce single electron transfer to the aryl sulfone, leading to the formation of a radical anion that fragments to release sulfur dioxide and an aryl radical. thieme-connect.com This aryl radical can then participate in various bond-forming reactions.

The sulfonyl group can stabilize adjacent carbanions, making the α-hydrogens of the propyl group acidic. wikipedia.org Treatment with a strong base can deprotonate the α-carbon, generating a nucleophilic α-sulfonyl carbanion. This carbanion can then react with various electrophiles in reactions such as alkylations and additions to carbonyl compounds. wikipedia.org

Radical intermediates can also be generated from sulfonyl compounds. For instance, α-halomethylsulfonamides can generate radicals that undergo intramolecular cyclization. acs.org While not directly involving this compound, these studies highlight the potential for radical reactivity associated with the sulfonyl moiety.

The acidity of the protons on the carbon atom alpha to the sulfonyl group allows for a range of derivatization reactions. libretexts.org As mentioned, deprotonation with a strong base generates a carbanion that can be alkylated or acylated. This provides a route to introduce new functional groups at the α-position of the propylsulfonyl moiety.

Furthermore, reactions like the aldol (B89426) condensation can occur at the α-carbon. libretexts.org The enolate or enol form of a carbonyl compound can react with an aldehyde or ketone, and similar principles can apply to the nucleophilic α-sulfonyl carbanion. This reactivity allows for the construction of more complex molecular architectures based on the this compound scaffold. The synthesis of various β-keto sulfones and β-hydroxy sulfones has been achieved through reactions involving the α-carbon of sulfones. organic-chemistry.org

Reactivity of the Bromine Atom

The bromine atom on the benzene ring is a key site for a range of chemical transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation:

Aryl halides, such as this compound, can react with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form an organometallic compound known as a Grignard reagent. umkc.edu This reaction involves the insertion of magnesium between the carbon of the benzene ring and the bromine atom. hzdr.de The resulting Grignard reagent, 3-(propylsulfonyl)phenylmagnesium bromide, is a potent nucleophile and a strong base.

The formation of Grignard reagents from bromobenzene (B47551) derivatives is a well-established process, though it can be sensitive to reaction conditions. hzdr.de The initiation of the reaction can sometimes require activation, for instance, by the addition of a small crystal of iodine. umkc.edu The reaction is exothermic and moisture-sensitive, necessitating the use of anhydrous solvents. umkc.edu The Grignard reagent can then be used in various subsequent reactions, such as additions to carbonyl compounds to form alcohols. umkc.edu

Lithiation:

Similar to Grignard reagent formation, this compound can undergo metal-halogen exchange with organolithium reagents, such as n-butyllithium (n-BuLi), to form the corresponding aryllithium species, 3-(propylsulfonyl)phenyllithium. This reaction is typically carried out in an inert solvent like ether or THF at low temperatures. ias.ac.in The resulting aryllithium reagent is also a powerful nucleophile and base, useful for forming new carbon-carbon bonds by reacting with various electrophiles. unimi.it The choice between Grignard formation and lithiation can depend on the desired subsequent reaction and the compatibility of other functional groups present in the molecule.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for these transformations. sigmaaldrich.com

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or its ester) and an organohalide. mdpi.commasterorganicchemistry.com this compound can be effectively coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. masterorganicchemistry.comderpharmachemica.com This reaction is highly versatile for the synthesis of biaryl compounds. The reactivity of the C-Br bond allows for selective coupling. nih.gov

| Reactants | Catalyst System | Product |

| This compound, Arylboronic acid | Pd(PPh₃)₄, Base | 3-(Propylsulfonyl)-1,1'-biphenyl derivative |

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org this compound can react with terminal alkynes under these conditions to yield 1-(alkynyl)-3-(propylsulfonyl)benzene derivatives. beilstein-journals.org The reaction is typically carried out in the presence of a base, such as an amine. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. thalesnano.com

| Reactants | Catalyst System | Product |

| This compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 1-(Alkynyl)-3-(propylsulfonyl)benzene |

While C-C coupling reactions are more commonly documented for this specific compound, the bromine atom is also amenable to palladium-catalyzed C-heteroatom bond formation, such as Buchwald-Hartwig amination (for C-N bonds) or couplings with alcohols or thiols (for C-O and C-S bonds). These reactions would typically involve a palladium catalyst and a suitable ligand to facilitate the coupling of an amine, alcohol, or thiol with the aryl bromide.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Chemoselective Transformations and Functional Group Compatibility

The presence of both a bromo substituent and a propylsulfonyl group on the benzene ring raises considerations of chemoselectivity in chemical transformations. The sulfonyl group is generally considered an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. masterorganicchemistry.com This deactivating effect can influence the reactivity of the bromine atom in certain reactions.

In the context of palladium-catalyzed couplings, the C-Br bond is the primary reactive site. The propylsulfonyl group is generally stable under the conditions of many cross-coupling reactions, allowing for the selective functionalization of the bromine position without affecting the sulfonyl moiety. researchgate.net

However, the strong electron-withdrawing nature of the sulfonyl group can make the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAAr) under certain conditions, although the bromine is not as good a leaving group as, for example, fluorine in highly activated systems.

Stereochemical Considerations in Transformations

For the specific molecule this compound, there are no stereocenters in the starting material itself. However, stereochemical considerations can become important in its transformations under several circumstances:

Introduction of a Chiral Center: If a reaction introduces a new stereocenter, for example, through the addition of the corresponding Grignard reagent to a prochiral ketone, a racemic mixture of products would be expected unless a chiral catalyst or auxiliary is employed.

Reactions of Chiral Derivatives: If this compound is used as a precursor to synthesize a molecule with a chiral center elsewhere in its structure, the stereochemical outcome of subsequent reactions would need to be considered. For instance, if the propyl chain of the sulfonyl group were to be functionalized to introduce a chiral center, subsequent reactions on the aromatic ring would proceed on a chiral substrate.

Atropisomerism: In some biaryl compounds synthesized via Suzuki coupling of this compound with a suitably substituted arylboronic acid, restricted rotation around the newly formed C-C single bond could lead to atropisomerism, where the molecule and its mirror image are non-superimposable. This would depend on the steric bulk of the substituents ortho to the biaryl linkage.

Advanced Spectroscopic and Structural Characterization of 1 Bromo 3 Propylsulfonyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the proton and carbon environments within a molecule. For 1-Bromo-3-(propylsulfonyl)benzene, a combination of one-dimensional and two-dimensional NMR techniques would be employed to confirm its structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the propyl chain and the aromatic protons. The electron-withdrawing nature of the sulfonyl group and the bromine atom significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region, typically between 7.5 and 8.2 ppm. libretexts.org The substitution pattern (meta) would lead to complex splitting patterns for the four aromatic protons.

The propyl group protons would appear more upfield. The methylene (B1212753) (-CH₂-) group directly attached to the electron-withdrawing sulfonyl group is expected to be the most deshielded of the alkyl protons. The terminal methyl (-CH₃) group would be the most shielded, appearing at the highest field.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic CH | 7.5 - 8.2 | Multiplet (m) |

| -SO₂-CH ₂-CH₂-CH₃ | 3.1 - 3.4 | Triplet (t) |

| -SO₂-CH₂-CH ₂-CH₃ | 1.7 - 2.0 | Sextet (sxt) |

| -SO₂-CH₂-CH₂-CH ₃ | 0.9 - 1.2 | Triplet (t) |

These are predicted values based on analogous structures and substituent effects.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected. The carbons of the benzene (B151609) ring typically resonate in the 120-150 ppm range. libretexts.org The carbon atom attached to the bromine (C-Br) and the carbon attached to the sulfonyl group (C-SO₂) would have their chemical shifts significantly influenced by these substituents. The propyl chain carbons would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-SO₂ | 140 - 145 |

| Aromatic C-Br | 120 - 125 |

| Aromatic CH | 125 - 138 |

| -SO₂-C H₂-CH₂-CH₃ | 55 - 60 |

| -SO₂-CH₂-C H₂-CH₃ | 15 - 20 |

| -SO₂-CH₂-CH₂-C H₃ | 10 - 15 |

These are predicted values based on analogous structures and established carbon NMR chemical shift data. researchgate.netdocbrown.info

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. magritek.com For this compound, strong cross-peaks would be expected between the adjacent protons of the propyl group, confirming the -CH₂-CH₂-CH₃ connectivity. Correlations between the aromatic protons would also be visible, helping to decipher the complex splitting patterns of the substituted benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com This technique would definitively link each proton signal in the propyl chain and the aromatic ring to its corresponding carbon signal, confirming the assignments made from the 1D spectra. Quaternary carbons, such as C-Br and C-SO₂, will not show a signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.commdpi.comresearchgate.net It is a powerful tool for connecting different fragments of the molecule. Key HMBC correlations would include those between the aromatic protons and the sulfonyl-bearing carbon, and between the α-methylene protons (-SO₂-CH₂-) and the same aromatic carbon, confirming the attachment of the propylsulfonyl group to the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by strong absorptions from the sulfonyl group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly characteristic and intense. evitachem.com

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 2975 - 2850 | Medium-Strong |

| Aromatic C=C | Ring Stretching | ~1600, ~1475 | Medium |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1350 - 1300 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretching | 1160 - 1120 | Strong |

| C-Br | Stretching | 690 - 515 | Medium-Strong |

Predicted values are based on standard IR correlation tables. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like S=O give strong IR signals, more symmetric vibrations and those involving less polar bonds are often stronger in the Raman spectrum. For this compound, the symmetric stretch of the sulfonyl group and the "breathing" modes of the benzene ring would be expected to produce prominent Raman signals. mdpi.com The S-S stretching frequency in disulfides is a known strong Raman scatterer, and similarly, the C-S and S=O vibrations in sulfones contribute to the Raman fingerprint. acs.org This technique is particularly useful for analyzing the low-frequency vibrations, including the C-S and C-Br stretches, providing a unique vibrational fingerprint of the molecule. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of this compound. It involves ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions.

High-resolution mass spectrometry distinguishes between compounds with the same nominal mass by measuring the mass-to-charge ratio to a very high degree of accuracy. This allows for the determination of the elemental formula of a compound. The molecular formula for this compound is C₉H₁₁BrO₂S. bldpharm.combldpharm.comchemicalbook.com The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units.

HRMS provides the exact mass, which is calculated based on the most abundant isotopes of the constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O, ³²S). This precise measurement is crucial for confirming the elemental composition of the molecule.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁BrO₂S |

| Monoisotopic Mass (for [M]⁺ with ⁷⁹Br) | 261.9663 g/mol |

| Monoisotopic Mass (for [M]⁺ with ⁸¹Br) | 263.9642 g/mol |

| Nominal Molecular Weight | 263.15 g/mol |

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. nih.gov While specific MS/MS studies on this compound are not widely available in the literature, the fragmentation pattern can be predicted based on the known behavior of aryl sulfones and brominated aromatic compounds.

The primary fragmentation pathways would likely involve the cleavage of the bonds adjacent to the sulfonyl group and within the propyl chain. Key expected fragmentation events include:

Loss of the propyl group: Cleavage of the C-S bond can lead to the loss of a propyl radical (•C₃H₇), resulting in a bromobenzenesulfonyl cation.

Loss of sulfur dioxide: A common fragmentation pathway for sulfones is the extrusion of SO₂, which can occur after initial cleavages.

Cleavage of the C-Br bond: The bond between the benzene ring and the bromine atom can break, leading to the loss of a bromine radical.

Fragmentation of the benzene ring: At higher energies, the aromatic ring itself can undergo fragmentation.

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

| Fragment Ion Structure | Description | Predicted m/z (for ⁷⁹Br) |

| [C₆H₄BrSO₂]⁺ | Loss of propyl radical (•C₃H₇) | 219 |

| [C₉H₁₁Br]⁺˙ | Loss of sulfur dioxide (SO₂) | 198 |

| [C₆H₄Br]⁺ | Cleavage of the C-S bond | 155 |

| [C₉H₁₁SO₂]⁺ | Loss of bromine radical (•Br) | 183 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. uu.nl The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring.

The benzene molecule exhibits strong absorption bands around 180 nm and 200 nm, and a weaker, vibrationally-structured band around 254 nm, all corresponding to π → π* transitions. msu.edu The presence of substituents on the benzene ring alters the energy of these transitions and can shift the absorption maxima (λ_max).

Bromine as an Auxochrome: The bromine atom, with its lone pairs of electrons, acts as an auxochrome. It can donate electron density to the benzene ring's π-system (a +R effect), which typically leads to a bathochromic (red) shift of the absorption bands to longer wavelengths.

Propylsulfonyl Group as a Chromophore: The sulfonyl group (-SO₂R) is generally considered to be an electron-withdrawing group. Its interaction with the benzene π-system can also influence the position and intensity of the absorption bands. While the sulfonyl group itself has possible n → π* transitions, these are often weak and may be obscured by the much stronger π → π* transitions of the aromatic ring. rsc.org

The combined effect of these two substituents on the benzene chromophore would result in a spectrum characteristic of a disubstituted benzene, with shifts in the primary and secondary absorption bands compared to unsubstituted benzene.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Substituted Benzene Ring | ~200-280 nm |

| n → π | Sulfonyl Group | >280 nm (likely weak and/or obscured) |

X-ray Crystallography for Solid-State Molecular Structure (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

A review of the current scientific literature indicates that a single-crystal X-ray structure for this compound has not been reported. While crystal structures for some derivatives and related sulfonylbenzene compounds exist, specific crystallographic data for the title compound is not available. rsc.org Therefore, a detailed analysis of its solid-state molecular structure based on experimental X-ray data cannot be provided at this time.

Theoretical and Computational Investigations of 1 Bromo 3 Propylsulfonyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For 1-Bromo-3-(propylsulfonyl)benzene, these methods provide a lens through which its geometry, stability, and reactivity can be examined at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a principal tool in computational chemistry for predicting the electronic structure and geometry of molecules. This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems, including substituted benzenes.

For this compound, DFT calculations would typically be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. Functionals such as B3LYP or ωB97X-D, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for such tasks. nih.govbohrium.com The ωB97X-D functional, for instance, has demonstrated good performance in computing the bond dissociation energies of brominated aromatic compounds. rsc.org The optimization process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy.

| Parameter | Hypothetical Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| S-C(aryl) Bond Length | ~1.77 Å |

| S-O Bond Length | ~1.45 Å |

| C-S-C Bond Angle | ~104° |

| O-S-O Bond Angle | ~118° |

This table presents hypothetical bond lengths and angles for this compound based on typical values for similar organic molecules, as specific experimental or calculated data for this compound is not available in the reviewed literature.

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations could be used to refine the electronic energy and to calculate properties such as dipole moment, polarizability, and vibrational frequencies. researchgate.net For instance, ab initio calculations have been used to obtain rotational constants for similar molecules like 1-bromo-3-fluorobenzene. furman.edu

Molecular Dynamics Simulations (if applicable to specific reaction mechanisms)

Information regarding molecular dynamics (MD) simulations specifically for the reaction mechanisms of this compound is not available in the reviewed scientific literature. MD simulations could, in principle, be used to study the dynamic behavior of the molecule in solution or its interaction with other reactants over time, providing insights into reaction pathways and transition states.

Analysis of Molecular Orbitals and Electronic Properties

The electronic properties of a molecule are dictated by the distribution and energies of its molecular orbitals. For this compound, understanding these properties is key to predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and its tendency to undergo electronic excitation. schrodinger.com

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, particularly at the positions ortho and para to the electron-donating (by resonance) bromine atom, and to a lesser extent, the propylsulfonyl group which is electron-withdrawing. The LUMO is likely to be distributed over the benzene ring and the sulfonyl group. The specific energies of the HOMO and LUMO, and thus the HOMO-LUMO gap, would be calculated using DFT or ab initio methods.

| Molecular Orbital | Hypothetical Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -6.5 | Benzene Ring, Bromine |

| LUMO | -1.2 | Benzene Ring, Sulfonyl Group |

| HOMO-LUMO Gap | 5.3 | - |

This table provides illustrative hypothetical energy values for the frontier molecular orbitals of this compound. The actual values would be determined through quantum chemical calculations.

Electrostatic Potential Surface Analysis

The Electrostatic Potential (ESP) surface is a map of the electrostatic potential on the electron density surface of a molecule. walisongo.ac.id It is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. walisongo.ac.id Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are sites for nucleophilic attack. researchgate.net

In the case of this compound, the ESP surface would likely show a region of high electron density (negative potential) around the oxygen atoms of the sulfonyl group due to their high electronegativity. The bromine atom, being electronegative, would also influence the potential, as would the delocalized π-system of the benzene ring. The hydrogen atoms of the propyl group and the benzene ring would exhibit positive electrostatic potential. Analyzing the ESP surface provides a qualitative prediction of how the molecule will interact with other charged or polar species. walisongo.ac.id

Mechanistic Studies of Reactions Involving this compound

Theoretical and computational chemistry provide powerful tools to investigate the detailed mechanisms of chemical reactions. For a molecule such as this compound, these studies can elucidate the intricate electronic and structural changes that occur during a transformation. While specific mechanistic studies on this compound are not extensively available in the public domain, the principles of computational analysis of related aryl sulfones and bromobenzenes offer a clear framework for how such investigations would proceed. The primary reactions of interest for this substrate would be nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon and electrophilic aromatic substitution on the benzene ring.

Transition State Analysis

Transition state (TS) analysis is a cornerstone of computational mechanistic studies, providing a quantum mechanical description of the highest energy point along a reaction coordinate. The geometry and energy of the transition state dictate the feasibility and rate of a chemical reaction.

For this compound, a key reaction pathway to analyze would be nucleophilic aromatic substitution, where the bromide acts as a leaving group. Computational methods, particularly density functional theory (DFT), are employed to locate and characterize the transition state for such reactions. researchgate.net In a typical SNAr mechanism, the attack of a nucleophile on the aromatic ring leads to the formation of a high-energy intermediate known as a Meisenheimer complex. colby.eduquizlet.com The transition state leading to this intermediate is of primary interest.

Computational studies on similar systems, like the reaction of bromobenzene (B47551) with various nucleophiles, reveal that the transition state involves the partial formation of the new bond with the nucleophile and partial breaking of the carbon-bromine bond. researchgate.net The geometry of the benzene ring is distorted from its planar ground state structure. The presence of the electron-withdrawing propylsulfonyl group at the meta position in this compound is expected to influence the stability of the transition state. This group can stabilize the developing negative charge in the aromatic ring through inductive effects, thereby lowering the activation energy barrier for nucleophilic attack.

A hypothetical transition state analysis for the reaction of this compound with a nucleophile (e.g., methoxide) would involve locating the transition state structure and calculating its energy relative to the reactants. This would provide the activation energy, a critical parameter for determining the reaction rate. Frequency calculations are performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. colby.edu

Table 1: Representative Calculated Activation Energies for Nucleophilic Aromatic Substitution on Substituted Bromobenzenes

| Reactant | Nucleophile | Solvent | Computational Method | Activation Energy (kcal/mol) |

| Bromobenzene | OH⁻ | Gas Phase | CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p) | High |

| Bromobenzene | CN⁻ | Gas Phase | CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p) | 27.2 |

| Bromobenzene | CH₃O⁻ | Methanol | PCM/X3LYP/6-31+G(d) | Lowered by solvent |

This table presents representative data for analogous systems to illustrate the type of information obtained from transition state analysis. Specific data for this compound is not available. researchgate.net

Reaction Pathway Elucidation

Beyond identifying the transition state, computational chemistry allows for the elucidation of the entire reaction pathway, mapping the energy profile from reactants to products. This involves tracing the intrinsic reaction coordinate (IRC) from the transition state to connect it to the corresponding minima (reactants and intermediates/products). colby.edu

For this compound, two primary reaction types would be of interest for pathway elucidation:

Nucleophilic Aromatic Substitution (SNAr): As mentioned, the SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex. quizlet.com Computational studies can map the potential energy surface, showing the energy of the system as the nucleophile approaches, forms the intermediate, and as the leaving group departs. For some unactivated aryl halides, a concerted mechanism, where bond formation and breaking occur simultaneously, has been computationally observed, though it typically has a very high energy barrier. ic.ac.uk The presence of the sulfonyl group in this compound would likely favor the stepwise pathway by stabilizing the anionic intermediate.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling leverages computational methods to forecast the reactivity and selectivity of chemical compounds without the need for extensive experimental work. For this compound, such models can be invaluable for designing new synthetic routes or for understanding its behavior in various chemical environments.

One of the primary approaches for predictive modeling is the use of Quantitative Structure-Activity Relationship (QSAR) models. biochempress.comnih.govnih.gov QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity or biological activity. For a class of compounds like substituted aryl sulfones, a QSAR model could be developed to predict reactivity towards a specific reaction. This involves calculating a set of molecular descriptors (e.g., electronic, steric, and topological) for a training set of molecules with known reactivities. Statistical methods, such as multiple linear regression, are then used to build a model that can predict the reactivity of new compounds, such as this compound. researchgate.netmdpi.com

For instance, a QSAR model for the nucleophilic aromatic substitution reactivity of substituted bromobenzenes might use descriptors such as the Hammett parameter of the substituents, the calculated partial charge on the carbon atom bearing the bromine, and the lowest unoccupied molecular orbital (LUMO) energy. acs.org A lower LUMO energy generally correlates with higher reactivity towards nucleophiles.

Another predictive approach involves the direct calculation of reactivity indices from quantum chemical calculations. rsc.orgstrath.ac.uk For this compound, these indices can provide insights into its reactivity and selectivity:

Fukui Functions: These functions indicate the most likely sites for nucleophilic and electrophilic attack on a molecule.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the area around the carbon attached to the bromine would be expected to be electrophilic, while the oxygen atoms of the sulfonyl group would be nucleophilic.

Calculated pKa values: For reactions involving deprotonation, calculated pKa values can predict the most acidic sites. rsc.org

DFT calculations can also be used to build predictive models for regioselectivity in electrophilic aromatic substitution by comparing the activation energies for attack at different positions on the ring. nih.gov These models provide a powerful tool for rationalizing and predicting the outcomes of reactions involving complex substituted aromatic systems. acs.org

Conclusion

Summary of Key Research Findings and Methodological Advancements

1-Bromo-3-(propylsulfonyl)benzene is a valuable synthetic intermediate due to the reactivity of its carbon-bromine bond in palladium-catalyzed cross-coupling reactions and the electronic influence of the propylsulfonyl group. Advances in cross-coupling methodologies have significantly broadened its synthetic utility.

Future Prospects for this compound in Chemical Science and Engineering

Future applications are anticipated in medicinal chemistry as a scaffold for new therapeutic agents and in material science for the creation of novel polymers and materials. smolecule.com The development of efficient and sustainable large-scale synthetic methods will be crucial for its wider industrial use.

Broader Implications for Organosulfur Chemistry and Aryl Halide Reactivity

The study of this compound contributes to the fundamental understanding of organosulfur chemistry and the reactivity of aryl halides. pw.liveegyankosh.ac.in The electronic interplay between the sulfonyl group and the bromine atom serves as a model for investigating reaction mechanisms, which can lead to the discovery of new synthetic strategies in organic chemistry.

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-3-(propylsulfonyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzene ring. A common approach is:

Bromination : Direct bromination of 3-(propylsulfonyl)benzene using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–25°C .

Sulfonylation : If starting from a precursor, propylsulfonyl groups can be introduced via oxidation of thioethers (e.g., using Oxone® in methanol/water at 0°C) .

Key Optimization Factors :

- Temperature control (<50°C) prevents decomposition of the sulfonyl group.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm) and propylsulfonyl groups (δ 1.0–3.5 ppm). The bromine atom deshields adjacent protons, causing splitting patterns .

- FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl functionality .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 277.0 (calculated for C₉H₁₁BrO₂S) .

Advanced Research Questions

Q. How does this compound participate in catalytic protodeboronation reactions, and what mechanistic insights exist?

Methodological Answer: The compound acts as a radical mediator in protodeboronation of alkyl boronic esters. Mechanistic Steps :

Radical Initiation : A photocatalyst (e.g., Ir(ppy)₃) generates radicals under blue light.

Bromine Abstraction : The Br atom in this compound is abstracted, forming a benzene-centered radical.

Chain Transfer : The radical facilitates hydrogen-atom transfer (HAT) from a thiol co-catalyst to the boronic ester, yielding the protodeboronated product .

Key Finding : The electron-withdrawing sulfonyl group stabilizes the radical intermediate, enhancing reaction efficiency (yields >80%) .

Q. What is the impact of substituent position (meta vs. para) on the reactivity of brominated sulfonylbenzenes in cross-coupling reactions?

Methodological Answer: Comparative studies with analogs (e.g., 1-Bromo-4-(propylsulfonyl)benzene) reveal:

- Meta-Substitution : The bromine atom at the meta position shows higher electrophilicity due to reduced steric hindrance, enabling faster Suzuki-Miyaura coupling rates (k = 0.45 min⁻¹ vs. 0.28 min⁻¹ for para-substituted analogs) .

- Electronic Effects : The sulfonyl group’s electron-withdrawing nature activates the bromine for nucleophilic aromatic substitution (SNAr), with Hammett constants (σₘ = 0.72) correlating with reactivity .

Q. How can computational modeling predict the electronic effects of the propylsulfonyl group in this compound?

Methodological Answer: Density Functional Theory (DFT) Workflow :

Geometry Optimization : B3LYP/6-31G(d) basis set for initial structure refinement.

Frontier Molecular Orbital Analysis : The sulfonyl group lowers the LUMO energy (-1.8 eV), enhancing electrophilicity at the brominated carbon .

NBO Analysis : Reveals hyperconjugative interactions between sulfur lone pairs and σ*(C-Br), weakening the C-Br bond (bond length = 1.93 Å vs. 1.89 Å in non-sulfonyl analogs) .

Validation : Experimental XRD data match computational bond angles (±2%) .

Q. How should researchers address contradictions in data on the compound’s intermolecular interactions with biological targets?

Methodological Answer: Case Study : Conflicting reports on cytochrome P450 inhibition (IC₅₀ = 5 μM vs. 12 μM):

Assay Variability : Differences in incubation time (30 min vs. 60 min) and substrate concentration (10 μM vs. 50 μM) affect apparent IC₅₀ .

Structural Probes : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) to minimize interference from the compound’s absorbance .

Molecular Docking : Identify binding poses with Glide SP scoring; meta-substituted sulfonyl groups show stronger van der Waals interactions with Phe226 in CYP3A4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.